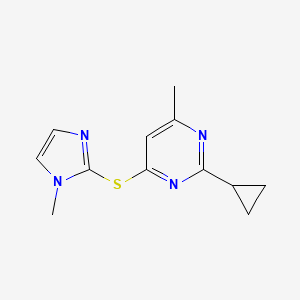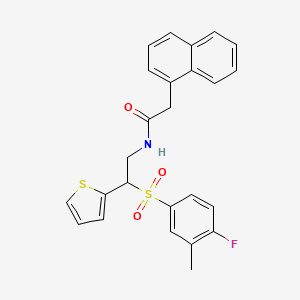
3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C23H17ClN4O2 and its molecular weight is 416.87. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Organic Compounds
Quinoline and quinazoline derivatives are central to the synthesis of a broad range of novel organic compounds due to their structural diversity and biological activity. For instance, the synthesis of dimethyl 1,2,3,4-tetrahydro-4-oxoquinazoline-2,2-dicarbamates and related compounds from reaction with substituted 2-aminobenzamides showcases the versatility of these heterocycles in organic synthesis (White & Baker, 1990). Such methodologies can be applied to the development of compounds with potential therapeutic applications or as intermediates in the synthesis of more complex molecules.
Anticancer Research
Research into quinazoline derivatives, such as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, reveals potent apoptosis-inducing properties and anticancer activity, with significant potential for the development of new anticancer agents. These compounds exhibit high blood-brain barrier penetration and efficacy in various cancer models, highlighting the therapeutic promise of quinoline and quinazoline derivatives in oncology (Sirisoma et al., 2009).
Photophysical Properties
The study of chloroquinoline-based chalcones containing 1,2,3-triazole moiety demonstrates the significance of quinoline derivatives in understanding photophysical properties. These compounds exhibit distinct absorbance and fluorescence spectra, with their photophysical behaviors being solvent-dependent. Such research is crucial for the design of novel materials for optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent markers (Singh, Sindhu, & Khurana, 2015).
properties
IUPAC Name |
3-(2-chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN4O2/c1-12-7-13(2)19-17(8-12)23(29)28-22(27-19)16(11-25)10-15-9-14-5-4-6-18(30-3)20(14)26-21(15)24/h4-10H,1-3H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBUCIWSBXACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)NC(=N2)C(=CC3=C(N=C4C(=C3)C=CC=C4OC)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-8-methoxyquinolin-3-yl)-2-(6,8-dimethyl-4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

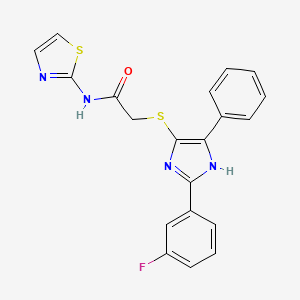
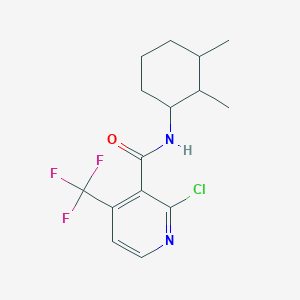
![N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2539372.png)
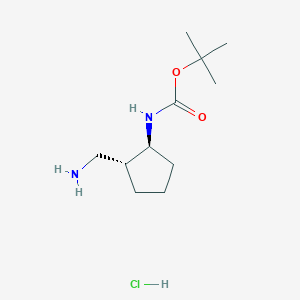
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2539377.png)

![1-(2-aminoethyl)-5-(3-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2539381.png)
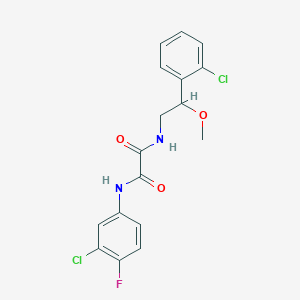
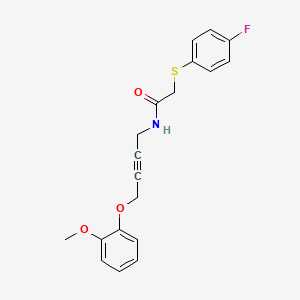
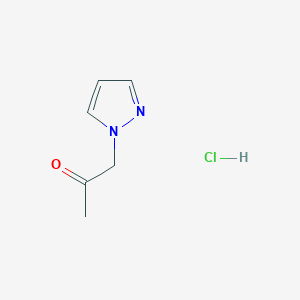
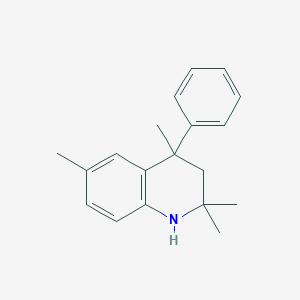
![N-[2-(4-fluorophenoxy)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B2539387.png)
